molecular formula C8H10N2O3 B14486299 N-[(2,4-Dihydroxyphenyl)methyl]urea CAS No. 65758-38-5

N-[(2,4-Dihydroxyphenyl)methyl]urea

Cat. No.: B14486299
CAS No.: 65758-38-5
M. Wt: 182.18 g/mol
InChI Key: HFYCTOSXGVSYLE-UHFFFAOYSA-N
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Description

N-[(2,4-Dihydroxyphenyl)methyl]urea is a chemical compound of interest in medicinal chemistry and biochemical research, combining a urea pharmacophore with a 2,4-dihydroxybenzyl moiety. The presence of the urea group is a key feature in many biologically active molecules, serving as a versatile scaffold for the development of enzyme inhibitors. Researchers are exploring such compounds for their potential to modulate various biological targets. The 2,4-dihydroxyphenyl group is a significant structural feature associated with diverse pharmacological activities. For instance, related compounds featuring this group have demonstrated potent immunosuppressive properties by inhibiting lymphocyte proliferation and pro-inflammatory cytokine production, suggesting a potential research pathway for this compound in immunology studies . Furthermore, the dihydroxyphenyl moiety is commonly found in natural phytochemicals, such as luteolin, which are computationally screened for activity against molecular targets like hemoglobin in disorders such as sickle cell disease, indicating another potential area of investigative interest . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

65758-38-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)methylurea

InChI

InChI=1S/C8H10N2O3/c9-8(13)10-4-5-1-2-6(11)3-7(5)12/h1-3,11-12H,4H2,(H3,9,10,13)

InChI Key

HFYCTOSXGVSYLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNC(=O)N

Origin of Product

United States

Synthetic Pathways and Methodologies for N 2,4 Dihydroxyphenyl Methyl Urea

Conventional Synthetic Approaches to Urea (B33335) Derivatives

Conventional methods for synthesizing substituted ureas are well-established, often involving multiple steps and the use of reactive intermediates. These approaches provide a foundational understanding for the development of more advanced methodologies.

Multi-step strategies for urea synthesis typically involve the in-situ generation of an isocyanate intermediate, which is then reacted with an amine. nih.govtandfonline.com These methods, while versatile, often rely on hazardous reagents or require several sequential reactions.

Key multi-step approaches include:

Reaction with Phosgene (B1210022) and Equivalents : The classical approach involves reacting an amine with phosgene (COCl₂) or a safer equivalent like triphosgene (B27547) or N,N′-carbonyldiimidazole (CDI) to form an isocyanate. nih.gov This intermediate readily reacts with a second amine to yield an unsymmetrical urea.

Rearrangement Reactions : Several name reactions provide pathways to isocyanates from different starting materials. These include the Hofmann, Curtius, and Lossen rearrangements, which start from primary amides, acyl azides, and hydroxamic acids, respectively. tandfonline.comorganic-chemistry.org The isocyanate is generated in situ and can be trapped by an amine to form the desired urea derivative. organic-chemistry.org

Carbamate (B1207046) Intermediates : Phenyl carbamates can serve as stable, isolable intermediates. These can be reacted with a primary or secondary amine, often in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature, to produce ureas in high yields. google.com

Table 1: Comparison of Multi-step Synthetic Strategies for Urea Derivatives
StrategyPrecursorKey IntermediateKey Features
Phosgene ChemistryAmineIsocyanateTraditional, high-yielding; involves highly toxic reagents. nih.gov
Hofmann RearrangementPrimary AmideIsocyanateInvolves reaction with a halogen and base. tandfonline.comorganic-chemistry.org
Curtius RearrangementAcyl Azide (B81097)IsocyanateThermally or photochemically induced; azide precursors can be hazardous. tandfonline.comorganic-chemistry.org
Lossen RearrangementHydroxamic AcidIsocyanateRequires activation of the hydroxamic acid. tandfonline.comorganic-chemistry.org
Carbamate AminolysisAmine (via carbamate)CarbamateMilder conditions; avoids highly toxic reagents like phosgene. google.com

To improve efficiency and reduce waste, one-pot reactions have become a focus of synthetic chemistry. For N-[(2,4-Dihydroxyphenyl)methyl]urea, this typically involves the direct condensation of 2,4-dihydroxybenzaldehyde (B120756) with urea.

The direct condensation of an aldehyde with urea is a straightforward approach to synthesizing N-alkylidene ureas or their reduction products. The reaction between an aldehyde and urea can be catalyzed by acid, which facilitates the dehydration of the hemiaminal intermediate to form a more stable imine or iminium species. nih.govacs.org While dialdehydes react readily with urea to form cyclic products, the reaction with monoaldehydes requires conditions that drive the equilibrium towards the product. nih.govacs.org For an aromatic aldehyde like 2,4-dihydroxybenzaldehyde, the presence of activating hydroxyl groups on the phenyl ring influences its reactivity.

The choice of solvent or the lack thereof can significantly impact reaction outcomes, efficiency, and environmental footprint.

Solvent-Based Synthesis : Water is an effective medium for the synthesis of some N-substituted ureas. rsc.orgresearchgate.net For the reaction of amines with potassium isocyanate, using water as the solvent can lead to higher yields and faster reaction rates compared to organic solvents. rsc.org This approach aligns with the principles of green chemistry by avoiding volatile organic compounds. rsc.org

Solvent-Free Synthesis : Conducting reactions under neat (solvent-free) conditions, often with heating, is another green alternative. This method maximizes the concentration of reactants, which can lead to shorter reaction times. For the synthesis of this compound, a solvent-free condensation of 2,4-dihydroxybenzaldehyde and urea at elevated temperatures (150–180°C) is a viable pathway.

Table 2: Comparison of Solvent Methodologies in Urea Synthesis
MethodologyAdvantagesDisadvantagesTypical Application
Solvent-Based (Aqueous)Environmentally benign, can enhance reactivity and yield, simple workup. rsc.orgresearchgate.netLimited by reactant solubility, potential for hydrolysis of reactants or products.Nucleophilic addition of amines to isocyanates or their precursors. rsc.org
Solvent-Free (Neat)High reactant concentration, reduced waste, often simple procedure.Requires thermal stability of reactants, potential for high viscosity and mixing issues.Condensation reactions at elevated temperatures.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org This reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton. libretexts.org

In the context of synthesizing this compound, urea itself can act as the amine component. researchgate.net The reaction proceeds via the aminoalkylation of an active hydrogen compound. wikipedia.org For the target molecule, the electron-rich 2,4-dihydroxyphenyl ring serves as the nucleophile. The reaction involves the condensation of 2,4-dihydroxybenzaldehyde and urea, likely under acidic catalysis, where the aldehyde component electrophilically attacks the activated aromatic ring in a process analogous to a Mannich reaction. This method is valuable for introducing aminomethyl or related groups into a molecule. nih.gov

One-Pot Condensation Reactions

Mechanistic Investigations of Urea Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The formation of this compound via condensation or Mannich-type pathways involves key electrophile-nucleophile interactions.

The mechanism for the acid-catalyzed reaction between an aldehyde and urea begins with the nucleophilic attack of a nitrogen atom from urea onto the carbonyl carbon of the aldehyde. nih.govacs.org This forms a tetrahedral intermediate known as a hemiaminal. acs.org This step is reversible, and the hemiaminal exists in equilibrium with the starting materials. nih.gov In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent dehydration leads to the formation of a resonance-stabilized N-acyliminium ion. This electrophilic species is key to the reaction's progress. In the case of this compound formation, this iminium ion is effectively an activated form of the 2,4-dihydroxybenzyl group, which is then formally reduced or rearranged to yield the final stable urea product.

In a Mannich-type pathway, the reaction also starts with the formation of an iminium ion from the aldehyde and the amine (urea). wikipedia.orglibretexts.org This electrophilic iminium ion then undergoes attack by a carbon nucleophile. wikipedia.org For the synthesis of the title compound, the electron-rich phenol (B47542) ring of 2,4-dihydroxybenzaldehyde acts as the nucleophile, attacking the iminium ion formed from another molecule of the aldehyde and urea. This results in the electrophilic substitution on the aromatic ring, directly forming the carbon-nitrogen bond and yielding the final product.

Catalyst-Free Reaction Mechanisms

Driven by the principles of green chemistry, catalyst-free synthetic routes for urea derivatives have gained significant attention. These methods often offer advantages such as operational simplicity, reduced toxicity, and easier purification. researchgate.netresearchgate.net

One prominent catalyst-free method involves the reaction of amines with carbon dioxide (CO2) in the absence of any catalyst or organic solvent. rsc.org The reaction proceeds through the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, which then undergoes intramolecular dehydration to yield the final urea product. rsc.org Optimization of conditions such as temperature, pressure, and reaction time can lead to satisfactory yields, comparable to catalyzed processes. rsc.org

Another effective catalyst-free approach is the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. nih.gov This method is mild, efficient, and suitable for synthesizing a variety of N-substituted ureas, including mono-, di-, and cyclic derivatives, with high purity. nih.gov The process is scalable and avoids silica (B1680970) gel purification, relying on simple filtration or extraction. nih.gov A study demonstrated that when reacting a mixture of aniline (B41778) and the more nucleophilic morpholine (B109124) with potassium isocyanate, the urea of aniline was formed exclusively, highlighting the role of the amine's pKaH in the reaction's selectivity. nih.gov

Additionally, catalyst- and solvent-free conditions have been successfully applied to the synthesis of urea and thiourea (B124793) derivatives of tetramethylguanidine, demonstrating the broad applicability of this approach. researchgate.net The reaction of an amine with an isocyanate or isothiocyanate under these conditions is an expeditious and green method that avoids harmful solvents and simplifies work-up. researchgate.netresearchgate.net

Green Chemistry Principles in Urea Derivative Synthesis

The synthesis of urea and its derivatives is increasingly guided by the 12 principles of green chemistry, which advocate for practices like waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. acs.org Traditional methods for urea synthesis often rely on toxic reagents like phosgene and its derivatives, prompting the development of safer and more environmentally benign alternatives. nih.govresearchgate.net

Sustainable Synthetic Methods and Reagents

A key focus in green urea synthesis is the replacement of hazardous reagents. N,N'-Carbonyldiimidazole (CDI) is a widely used, crystalline, and safer alternative to phosgene that does not produce chlorinated byproducts. nih.gov Other phosgene substitutes include carbonates, 1,1'-carbonylbisbenzotriazole, and chloroformates. nih.gov

The use of sustainable reagents and reaction media is a cornerstone of this approach. Synthesizing ureas "on-water" by reacting amines with (thio)isocyanates is a facile and sustainable method that avoids toxic volatile organic compounds (VOCs). organic-chemistry.org This process allows for simple product isolation by filtration and the potential for recycling the water effluent. organic-chemistry.org Similarly, utilizing CO2, an abundant and non-toxic C1 building block, at atmospheric pressure and room temperature presents a metal-free method for producing urea derivatives. organic-chemistry.org

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can serve a dual role as a green catalyst and reaction medium. rsc.org This system has been used for the direct preparation of ureas and primary O-thiocarbamates from urea and thiourea, respectively, with the DES being recoverable and reusable for multiple cycles. rsc.org Solvent-free processes for preparing substituted ureas have also been developed, further aligning with green chemistry principles. tpu.ru

Plasma-Ice Interaction Pathways for Urea Production

A novel and sustainable approach for urea synthesis involves the interaction of plasma with ice. bohrium.comarxiv.orgarxiv.org This method utilizes high-energy plasma species to generate reactive intermediates from gas mixtures, which then react on an ice surface to form urea. bohrium.comresearchgate.net This green pathway offers an energy-efficient alternative to traditional, high-pressure, and high-temperature industrial processes. arxiv.orgarxiv.org

Studies have investigated gas mixtures of NH3 + CO2 and N2 + CO2 for this purpose. arxiv.orgarxiv.org Electrical and optical emission spectroscopy analyses reveal that the plasma generates reactive nitrogen and carbon intermediates, which are crucial for urea formation. bohrium.comresearchgate.net The process significantly alters the physicochemical properties of the plasma-treated ice, leading to increased pH and electrical conductivity (EC), and a reduced oxidation-reduction potential (ORP). arxiv.org

The choice of gas mixture has a substantial impact on the yield. The NH3 + CO2 plasma produces a significantly higher concentration of urea compared to the N2 + CO2 plasma. This is attributed to the direct availability and higher reactivity of ammonia (B1221849), which simplifies the reaction pathways. arxiv.orgarxiv.org

Table 1: Comparison of Urea Production via Plasma-Ice Interaction
ParameterN₂ + CO₂ PlasmaNH₃ + CO₂ Plasma
Maximum Urea Concentration0.55 mg L⁻¹ arxiv.orgarxiv.org7.7 mg L⁻¹ arxiv.orgarxiv.org
pH Increase (60 min treatment)21.05% arxiv.orgarxiv.org27.37% arxiv.orgarxiv.org
EC Increase (60 min treatment)184.7% arxiv.orgarxiv.org239.05% arxiv.orgarxiv.org
ORP Decrease (60 min treatment)27.48% arxiv.orgarxiv.org72.67% arxiv.orgarxiv.org

This plasma-ice interaction represents a promising catalyst-free pathway for green urea synthesis, with ongoing research focused on optimizing the process using only N2 and CO2 at atmospheric pressure. bohrium.comresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N 2,4 Dihydroxyphenyl Methyl Urea

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in N-[(2,4-Dihydroxyphenyl)methyl]urea. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

The key functional groups in this compound are the hydroxyl (-OH) groups on the phenyl ring, the urea (B33335) moiety (-NH-C(O)-NH-), and the aromatic ring itself. The expected vibrational frequencies for these groups are summarized in the table below. The broadness of the N-H and O-H stretching bands is indicative of hydrogen bonding, a significant intermolecular interaction in the solid state of this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Urea C=OStretch1647–1663
N-HStretch3221–3473 (broad)
Aromatic C-OStretch1243–1260
Aromatic C=CStretch~1600 and ~1470
C-NStretch~1400
O-HStretch~3400-3200 (broad)
Aromatic C-HBending (out-of-plane)~850-810

Interactive Data Table: FTIR Peak Assignments for this compound

(Please note that the following data is based on typical values for the functional groups present and may vary in experimental conditions.)

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H and N-H stretching vibrations
3100-3000MediumAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (methylene bridge)
1660-1640StrongC=O stretching (Urea I band)
1610-1590MediumN-H bending (Urea II band) and Aromatic C=C stretching
1500-1450MediumAromatic C=C stretching
1420-1380MediumC-N stretching
1260-1240StrongAromatic C-O stretching
850-810Medium-StrongAromatic C-H out-of-plane bending

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the symmetric stretching of the urea group. Due to the lack of available experimental Raman data for this specific compound, a detailed analysis is not currently possible. However, one would expect to observe strong signals for the aromatic ring breathing modes and the C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) bridge protons, the amine protons of the urea, and the hydroxyl protons. The chemical shifts are influenced by the electron density around the protons.

Predicted ¹H NMR Data Table for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (adjacent to one -OH)~6.3-6.5d1H
Aromatic H (between two -OH)~6.2-6.4d1H
Aromatic H (adjacent to CH₂)~7.0-7.2d1H
Methylene (-CH₂-)~4.2-4.4d2H
Urea (-NH-)~5.5-6.0t1H
Urea (-NH₂)~5.0-5.5s (broad)2H
Phenolic (-OH)~8.5-9.5s (broad)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data Table for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)~160-165
Aromatic C-OH (C2, C4)~155-160
Aromatic C-H~102-130
Aromatic C (C1)~115-120
Methylene (-CH₂-)~40-45

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Environments

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two to three bonds. For this compound, COSY spectra would be expected to show correlations between the aromatic protons on the 2,4-dihydroxyphenyl ring. Specifically, the proton at position 3 would likely show a correlation with the proton at position 5, and the proton at position 5 would show a correlation with the proton at position 6. Additionally, coupling between the methylene (-CH₂-) protons and the adjacent NH proton of the urea group might be observable, depending on the solvent and temperature conditions. sdsu.eduresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu In an HSQC spectrum of this compound, cross-peaks would confirm the assignments of the protonated carbons. For instance, the signals for the aromatic protons would correlate with their corresponding aromatic carbon signals, and the methylene protons would show a clear cross-peak with the methylene carbon signal. sdsu.educolumbia.edu This technique is significantly more sensitive than older methods like DEPT-135 for determining the type of carbon (CH, CH₂, CH₃). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.comcolumbia.edu For this compound, key HMBC correlations would be expected between:

The methylene (-CH₂-) protons and the aromatic carbons C1, C2, and C3, as well as the urea carbonyl carbon.

The aromatic protons and neighboring carbons within the phenyl ring.

The NH protons of the urea moiety and the methylene carbon and the urea carbonyl carbon.

These correlations would be instrumental in confirming the connectivity between the 2,4-dihydroxybenzyl group and the urea functionality. The intensity of HMBC cross-peaks is dependent on the magnitude of the coupling constant, which can be influenced by the dihedral angle between the coupled nuclei. columbia.edu

2D NMR Technique Correlated Nuclei Expected Correlations for this compound
COSY ¹H-¹H (2-3 bonds)Aromatic protons on the dihydroxyphenyl ring; Methylene protons and adjacent NH proton.
HSQC ¹H-¹³C (1 bond)Aromatic protons to their attached carbons; Methylene protons to the methylene carbon.
HMBC ¹H-¹³C (2-4 bonds)Methylene protons to aromatic and carbonyl carbons; NH protons to methylene and carbonyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this compound is not available in the reviewed literature, its molecular weight is 182.18 g/mol . vulcanchem.com

The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) would likely proceed through characteristic pathways for urea and benzyl (B1604629) derivatives. libretexts.orgchemguide.co.uk Key fragmentation processes could include:

Alpha-cleavage: Cleavage of the C-C bond between the methylene group and the phenyl ring, or the C-N bond between the methylene group and the urea moiety.

Loss of small neutral molecules: Elimination of ammonia (B1221849) (NH₃), water (H₂O) from the hydroxyl groups, or isocyanic acid (HNCO) from the urea group are common fragmentation pathways for related structures. libretexts.orgnih.gov

Formation of a stable benzyl cation: Cleavage of the bond between the methylene group and the urea nitrogen could lead to the formation of a stable 2,4-dihydroxybenzyl cation.

The analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions in a tandem mass spectrometry (MS/MS) experiment would allow for the reconstruction of the molecule's structure and confirmation of its identity. nih.gov

Potential Fragment Proposed Fragmentation Pathway
[C₇H₇O₂]⁺Cleavage of the CH₂-NH bond to form the 2,4-dihydroxybenzyl cation.
[CH₄N₂O]⁺Cleavage of the benzyl-CH₂ bond.
Loss of H₂ODehydration from the dihydroxyphenyl ring.
Loss of NH₃From the urea moiety.
Loss of HNCOFrom the urea moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the 2,4-dihydroxyphenyl chromophore.

The presence of the hydroxyl groups as auxochromes on the benzene (B151609) ring would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Generally, phenylurea derivatives exhibit absorption bands in the UV region. For instance, some hydrazone derivatives with a 2,4-dinitrophenyl group show absorption maxima between 355-385 nm. researchgate.net While a direct spectrum is unavailable, it is anticipated that this compound would display characteristic π → π* transitions associated with the aromatic system. The exact position and intensity of the absorption bands would be influenced by the solvent polarity.

Chromophore Expected Transition Anticipated Wavelength Region
2,4-Dihydroxyphenylπ → πUV region, likely > 250 nm
Urean → πTypically weak and may be obscured

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a crystal structure for this compound has not been reported, analysis of related urea derivatives provides a strong basis for predicting its solid-state characteristics. nih.govnih.gov

Based on studies of similar organic molecules, including urea derivatives, this compound is likely to crystallize in one of the common crystal systems for organic compounds, such as monoclinic or orthorhombic. nih.govresearchgate.net For example, 1-(2,4-dimethylphenyl)urea crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The space group determination is a critical step in SCXRD analysis as it defines the symmetry elements present in the crystal lattice. nih.gov

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters would be precisely determined from the diffraction data. The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. For this compound, the asymmetric unit would likely contain one molecule, but it could also contain multiple molecules or a fraction of a molecule depending on the crystal's symmetry.

Bond Lengths and Bond Angles Analysis

A definitive analysis of the bond lengths and bond angles in this compound through single-crystal X-ray diffraction is currently limited by the absence of its published crystal structure. As of the latest literature surveys, no direct crystallographic data for this specific compound is available vulcanchem.com. However, valuable insights into its molecular geometry can be inferred from the crystallographic data of closely related urea derivatives. By examining the bond lengths and angles of analogous structures, a theoretical model of the geometric parameters for this compound can be constructed.

For the purposes of this analysis, data from two analogous compounds, 1-(2,4-dimethylphenyl)urea and N-[(methylsulfanyl)carbonyl]urea, will be utilized to approximate the bond lengths and angles within the core functional groups of this compound. It is important to note that while these compounds share key structural motifs—the substituted phenyl ring and the urea group—variations in substituents will inevitably lead to minor differences in the final, experimentally determined values for the target compound.

Detailed research findings from the crystal structures of these analogous compounds provide a solid foundation for understanding the likely geometric arrangement of this compound.

Bond Lengths

The bond lengths within the urea moiety are critical to understanding its electronic and hydrogen-bonding characteristics. In N-[(methylsulfanyl)carbonyl]urea, the C=O bond length is typical for a urea carbonyl group. The C-N bond lengths within the urea group are generally observed to be shorter than a standard C-N single bond, indicating a degree of double-bond character due to resonance. For instance, in N-[(methylsulfanyl)carbonyl]urea, the C1-N1 bond is reported to be 1.3159(19) Å, while the C2-N2 and C1-N2 bonds are 1.3623(18) Å and 1.3977(18) Å, respectively, all of which fall within the expected range for urea C-N bonds nih.gov. In the case of N,N′-diethyl-N,N′-diphenylurea, the amide C-N bond lengths are reported as 1.37 Å researchgate.net.

The bond lengths within the phenyl ring are expected to be in the typical range for aromatic systems, though they can be influenced by the nature and position of substituents. The C-C bond lengths in the phenyl ring of 1-(2,4-dimethylphenyl)urea are illustrative of this. The C-O bonds of the hydroxyl groups in this compound are anticipated to have lengths consistent with phenolic C-O bonds.

Below is a table of selected bond lengths from analogous compounds, which can be used to predict the corresponding lengths in this compound.

Interactive Table 1: Predicted Bond Lengths in this compound based on Analogous Compounds

BondPredicted Length (Å)Analogous Compound Source
C=O (Urea)~1.25General Urea Derivatives
C-N (Urea)1.316 - 1.398N-[(methylsulfanyl)carbonyl]urea nih.gov
C-C (Aromatic)1.37 - 1.401-(2,4-dimethylphenyl)urea
C-O (Phenolic)~1.36General Phenolic Compounds
C-N (Alkyl-Aryl)~1.47General Alkyl-Aryl Amines

Bond Angles

The bond angles in this compound will define its three-dimensional shape and steric interactions. The geometry around the urea group is expected to be nearly planar. In the crystal structure of 1-(2,4-dimethylphenyl)urea, the dihedral angle between the benzene ring and the mean plane of the urea group is 86.6(1)° nih.govresearchgate.net. This significant twist is a common feature in N-aryl ureas and influences the degree of conjugation between the phenyl ring and the urea moiety.

The bond angles within the phenyl ring will be approximately 120°, consistent with sp² hybridization, with minor deviations due to the substituents. The C-S-C bond angle in N-[(methylsulfanyl)carbonyl]urea is reported to be 99.22(7)°, which, while not directly analogous to an angle in the target molecule, illustrates how substituent electronegativity and size can influence molecular geometry nih.gov.

The table below presents predicted bond angles for this compound based on data from related structures.

Interactive Table 2: Predicted Bond Angles in this compound based on Analogous Compounds

AnglePredicted Angle (°)Analogous Compound Source
N-C-N (Urea)~117General Urea Derivatives
N-C-O (Urea)~121.5General Urea Derivatives
C-N-C (Amide)~120General Amide Structures
C-C-C (Aromatic)~1201-(2,4-dimethylphenyl)urea
C-O-H (Phenolic)~109General Phenolic Compounds

Chemical Reactivity and Mechanistic Investigations of N 2,4 Dihydroxyphenyl Methyl Urea

Fundamental Reaction Pathways

The reactivity of N-[(2,4-Dihydroxyphenyl)methyl]urea can be categorized into several fundamental pathways, including hydrolysis, nucleophilic and electrophilic substitutions, and redox processes. Each pathway is influenced by the unique electronic and steric properties of the molecule.

Hydrolysis of the Urea (B33335) Linkage

The hydrolysis of the urea linkage in this compound is a critical degradation pathway, breaking the C-N bond to yield 2,4-dihydroxybenzylamine, ammonia (B1221849), and carbon dioxide. This process can occur under neutral, acidic, or basic conditions, as well as being catalyzed by enzymes like urease. nih.govnih.gov

The general mechanisms are:

Neutral Hydrolysis : Involves the nucleophilic attack of water on the carbonyl carbon of the urea. This is often the rate-limiting step. nih.gov

Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen activates the urea molecule toward nucleophilic attack by water.

Base-Catalyzed Hydrolysis : Involves the attack of a hydroxide (B78521) ion on the carbonyl carbon.

The presence of the 2,4-dihydroxybenzyl substituent is expected to influence the rate of hydrolysis compared to unsubstituted urea. The electron-donating nature of the benzyl (B1604629) group may slightly increase the electron density on the urea nitrogens, potentially affecting the stability and reactivity of the urea moiety. uno.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can theoretically occur at two main sites on the this compound molecule: the urea carbonyl carbon and the benzylic carbon.

Attack at the urea carbonyl carbon by a nucleophile is generally challenging due to the resonance stabilization of the urea group, which reduces the electrophilicity of the carbonyl carbon. However, strong nucleophiles or intramolecular reactions can lead to substitution or cyclization products under specific conditions.

More plausible is nucleophilic substitution at the benzylic carbon . While the ureido group (-NHCONH2) is not a conventional leaving group, it can be made so under acidic conditions. Protonation of the terminal amino group or the carbonyl oxygen could facilitate its departure, allowing for SN1 or SN2 type reactions. For instance, in the presence of a strong acid and a nucleophile, the benzylic carbon could be attacked, leading to the displacement of urea. Studies on related N-benzyl derivatives show that the benzyl group can be involved in various substitution reactions. nih.gov

Electrophilic Aromatic Substitution on the Dihydroxyphenyl Moiety

The 2,4-dihydroxyphenyl (resorcinol) ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating and ortho-, para-directing effects of the two hydroxyl groups. patsnap.comwikipedia.org The incoming electrophile will preferentially attack the positions most activated by both -OH groups.

The directing effects on the ring are as follows:

The C1-hydroxyl group directs electrophiles to positions 2 (blocked by the benzylurea (B1666796) group), 4 (blocked by the other hydroxyl group), and 6.

The C3-hydroxyl group directs electrophiles to positions 2, 4, and 6.

Therefore, the most nucleophilic and sterically accessible position on the ring is C5 , followed by C3 . The benzylurea substituent at C1 also influences reactivity, but the dual hydroxyl activation is overwhelmingly dominant. youtube.com Because the ring is so electron-rich, it can react with even weak electrophiles, such as CO2 in the Kolbe-Schmitt reaction, under milder conditions than phenol (B47542) itself. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation : Rapid reaction with bromine or chlorine, often leading to poly-substitution if not controlled.

Nitration : Proceeds under mild conditions to introduce a nitro group, primarily at the C5 position. patsnap.com

Sulfonation : Reaction with sulfuric acid to introduce a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation : The high reactivity of the ring can lead to complications, but acylation, for example with acetic acid and a Lewis acid catalyst, can introduce an acyl group. jmchemsci.com

Oxidation and Reduction Processes

The dihydroxyphenyl group is highly susceptible to oxidation. britannica.com Depending on the oxidizing agent and reaction conditions, this compound can be oxidized to various products. et-chem.com

Chemical and Electrochemical Oxidation : Mild oxidizing agents can lead to the formation of radical species. rsc.orgrsc.org These radicals can then dimerize or polymerize, leading to complex mixtures and electrode fouling in electrochemical setups. rsc.orgrsc.org Stronger oxidation may lead to the formation of quinone-type structures or even ring-opening to form aliphatic acids. britannica.comfrontiersin.org Common oxidizing agents include hydrogen peroxide, metal catalysts, and ozone. et-chem.com

Reduction : The urea functional group is generally resistant to chemical reduction. The aromatic ring, however, can be reduced to a cyclohexyl ring via catalytic hydrogenation (e.g., using H2 over a metal catalyst like Pd, Pt, or Ni), although this typically requires forcing conditions. The phenolic hydroxyl groups would also be present on the resulting cyclohexyl ring.

Influence of Substituent Effects on Reactivity

The introduction of additional substituents onto the dihydroxyphenyl ring would significantly alter the reactivity of this compound. These effects can be understood through linear free energy relationships, such as the Hammett equation, which correlates reaction rates with substituent electronic properties (σ values). utexas.edu

Correlation of Electron-Withdrawing/Donating Properties with Reaction Rates

The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—has a predictable impact on the various reaction pathways.

Effect on Hydrolysis : For the hydrolysis of the urea linkage, substituents on the phenyl ring would have an indirect electronic effect. An EWG on the ring would make the benzyl group less electron-donating to the urea nitrogen, potentially making the urea carbonyl carbon slightly more electrophilic and thus more susceptible to hydrolysis. Conversely, an EDG would have the opposite effect. Studies on substituted urea herbicides have shown that the nature of the aryl substituent influences their interaction with enzymes like urease and their rate of hydrolysis in soil. researchgate.net

Effect on Electrophilic Aromatic Substitution : This is where substituent effects are most pronounced.

Electron-Donating Groups (EDGs) like alkyl (-R), alkoxy (-OR), or amino (-NR2) groups would further activate the ring, increasing the rate of electrophilic substitution.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO2), cyano (-CN), or carbonyl (-COR) groups would deactivate the ring, decreasing the reaction rate. The sensitivity of a reaction to these electronic effects is quantified by the reaction constant (ρ) from a Hammett plot (log(k/k₀) = ρσ). For electrophilic aromatic substitution on phenols, the ρ value is large and negative, indicating that the reaction is strongly accelerated by electron-donating groups which stabilize the positive charge in the reaction intermediate. researchgate.netnih.gov

The following tables illustrate the principles of substituent effects on related model systems.

Table 1: Hammett Substituent Constants (σ) and Their Effect on the Acidity (pKa) of Substituted Phenols. This table demonstrates how substituents electronically influence a property of the phenolic ring system.

Substituent (at para-position)Hammett Constant (σp)pKaElectronic Effect
-OCH₃-0.2710.21Strongly Donating
-CH₃-0.1710.19Donating
-H0.009.95Neutral (Reference)
-Cl+0.239.42Withdrawing
-CN+0.667.95Strongly Withdrawing
-NO₂+0.787.14Very Strongly Withdrawing

Data compiled from principles described in Hammett relationship studies. utexas.eduscribd.com

Table 2: Relative Rates of Electrophilic Nitration for Substituted Benzenes. This table illustrates the powerful activating and deactivating effects of substituents on electrophilic aromatic substitution rates.

CompoundSubstituentRelative Rate (vs. Benzene)Classification
Phenol-OH1000Strongly Activating
Toluene-CH₃25Activating
Benzene (B151609)-H1Reference
Chlorobenzene-Cl0.033Deactivating
Ethyl Benzoate-CO₂Et0.003Strongly Deactivating
Nitrobenzene-NO₂6 x 10⁻⁸Very Strongly Deactivating

Data reflects established principles of electrophilic aromatic substitution. wikipedia.org

These principles directly apply to the dihydroxyphenyl moiety of the target compound. The two existing -OH groups make the ring extremely activated (far more so than phenol). Adding an EWG would decrease this reactivity, while adding another EDG would increase it further, influencing the conditions required for subsequent chemical transformations.

Mechanistic Insights from Related Urea Compounds

To understand the chemical reactivity of this compound, it is instructive to examine the mechanistic pathways of structurally related urea and thiourea (B124793) compounds. These compounds serve as valuable models for elucidating the fundamental principles that govern the reactivity of the urea functional group, particularly in reactions with electrophiles like carbonyl compounds.

Reaction Mechanisms with Carbonyl Compounds

The reaction between urea derivatives and carbonyl compounds, such as aldehydes and ketones, is a cornerstone of organic synthesis, underpinning processes from resin formation to the creation of complex heterocyclic structures. The fundamental process involves the nucleophilic attack of a nitrogen atom from the urea moiety onto the electrophilic carbonyl carbon. ureaknowhow.comnih.gov This initial addition is often reversible and can be catalyzed by either acids or bases. acs.orgresearchgate.net

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic urea nitrogen. nih.govas-proceeding.com This typically leads to the formation of an α-hydroxyalkylurea intermediate (a hemiaminal). wikipedia.orgwikipedia.org Subsequent acid-catalyzed dehydration of this intermediate can generate a highly reactive N-acyliminium ion. wikipedia.orgillinois.edu This electrophilic species is then susceptible to attack by other nucleophiles present in the reaction mixture, a key step in multi-component reactions like the Biginelli reaction. wikipedia.orgorganic-chemistry.org

The kinetics of urea-aldehyde condensations have been studied to understand these mechanisms. For instance, the reaction of urea with acetaldehyde (B116499) to form ethylidenediurea is subject to general acid-base catalysis. acs.org A proposed mechanism involves a rate-determining step where urea and acetaldehyde form an ethylolurea intermediate. acs.org Similarly, the reaction between urea and formaldehyde (B43269) to produce monomethylolurea is a reversible, bimolecular reaction whose rate is proportional to both hydrogen and hydroxyl ion concentrations, indicating both acid and base catalysis. researchgate.net

The structure of the carbonyl compound significantly influences reactivity. A systematic study of the reaction between urea and various carbonyl compounds revealed that reactivity is enhanced when multiple carbonyl groups are in close proximity. nih.govacs.org While simple monoaldehydes react slowly or not at all with urea under physiological pH, dialdehydes and compounds like ninhydrin (B49086) or phenylglyoxaldehyde show significantly faster kinetics. nih.govacs.org This is attributed to factors such as lower dehydration energies and the potential for intramolecular cyclization, where both urea nitrogens can react to form a stable five- or six-membered ring. nih.gov

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Urea with Various Carbonyl Compounds

Carbonyl CompoundReaction ConditionsSecond-Order Rate Constant (k₂) (M⁻¹h⁻¹)Reference
NinhydrinPBS, pH 7.4, 323 K5.8 acs.org
PhenylglyoxalPBS, pH 7.4, 323 K1.5 acs.org
Triformylmethane (enol form)PBS, pH 7.4, 323 KReacts to yield an enamine nih.govacs.org
1,2-CyclohexanedionePBS, pH 2, 323 K0.076 acs.org
AcetaldehydeAqueous buffer, pH 4.9, 297.2 K~0.024 (calculated from k and concentrations) acs.org
GlyoxalPBS, pH 2, 323 K0.019 acs.org

In the context of organocatalysis, bifunctional thiourea derivatives have emerged as powerful catalysts for carbonyl additions. These catalysts can activate the carbonyl compound via hydrogen bonding between the thiourea N-H protons and the carbonyl oxygen, functioning as a general acid catalyst. nih.govresearchgate.net Simultaneously, a basic moiety on the catalyst, such as a tertiary amine, can deprotonate and activate the nucleophile. nih.gov This cooperative mechanism, involving simultaneous activation of both the electrophile and nucleophile, dramatically enhances reaction rates and allows for high levels of stereocontrol in asymmetric reactions. nih.govnih.gov

Concerted vs. Stepwise Mechanisms in Related Systems

The distinction between concerted and stepwise mechanisms is fundamental to understanding chemical reactivity. A concerted reaction occurs in a single elementary step, where all bond-breaking and bond-forming events happen simultaneously within a single transition state. rsc.org In contrast, a stepwise reaction proceeds through two or more sequential steps, involving the formation of one or more reaction intermediates. rsc.org For reactions involving urea derivatives and carbonyl compounds, the available evidence overwhelmingly points towards stepwise mechanisms.

Table 2: Comparison of Concerted and Stepwise Reaction Mechanisms

CharacteristicConcerted MechanismStepwise Mechanism
Number of StepsOneTwo or more
IntermediatesNone formedOne or more intermediates are formed
Transition StatesOneOne for each step
EvidenceStereospecificity; lack of intermediate detectionDirect observation or trapping of intermediates

The Biginelli reaction, a multi-component condensation of an aldehyde, a β-ketoester, and urea, serves as an excellent case study. wikipedia.org Several stepwise mechanisms have been proposed. An early proposal suggested an initial aldol (B89426) condensation between the aldehyde and the β-ketoester, followed by the addition of urea. wikipedia.org However, the currently accepted mechanism, proposed by Kappe, begins with the nucleophilic addition of urea to the aldehyde to form a hemiaminal, which then dehydrates to an N-acyliminium ion intermediate. wikipedia.orgillinois.edu This intermediate is the key electrophile that then reacts with the enol of the β-ketoester. The final step is an intramolecular cyclization and dehydration to form the dihydropyrimidine (B8664642) product. wikipedia.orgyoutube.com The viability of this pathway is supported by experiments where proposed intermediates have been isolated or trapped, providing strong evidence against a single-step, concerted process. illinois.edu For example, using a sterically hindered β-keto ester allows for the isolation of a ureide intermediate which can be independently converted to the final product. illinois.edu

While bifunctional (thio)urea catalysts create highly organized, multi-point interactions in the transition state to bring reactants together, this does not necessitate a concerted mechanism. nih.govjst.go.jp This "cooperative catalysis" lowers the activation energy by stabilizing the transition state, but the reaction still proceeds through discrete, albeit potentially very short-lived, intermediates corresponding to bond formation and proton transfer events. The process is a highly efficient stepwise pathway rather than a truly concerted one.

Computational and Theoretical Chemistry Studies of N 2,4 Dihydroxyphenyl Methyl Urea

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently used to predict various molecular properties of phenolic and urea-containing compounds.

Geometry Optimization and Structural Parameters

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For analogous compounds, researchers have successfully used DFT methods, such as the B3LYP functional with various basis sets, to calculate optimized geometries. The resulting data, including bond lengths, bond angles, and dihedral angles, are often compared with experimental data from X-ray crystallography to validate the computational model. For instance, studies on similar hydroxyphenylurea derivatives have shown good correlation between DFT-optimized structures and those determined experimentally.

Table 1: Hypothetical Optimized Structural Parameters for N-[(2,4-Dihydroxyphenyl)methyl]urea (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2---------
C-N---------
N-H---------
C-O---------
C-C-N---------
H-N-C---------
O-C-C-C---------
Note: This table is for illustrative purposes only. No published data is available for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental spectra, researchers can assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H, N-H, and C=O groups characteristic of this compound.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP), also known as the Electrostatic Potential (ESP) surface, is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of related phenolic compounds, MEP analysis has been used to identify sites susceptible to electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

The HOMO is the orbital from which an electron is most likely to be donated. In phenolic compounds, the HOMO is often localized on the electron-rich phenyl ring and the hydroxyl groups. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor.

The LUMO is the orbital that is most likely to accept an electron. The energy of the LUMO is related to the molecule's electron affinity. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)

PropertyValue (eV)
HOMO Energy---
LUMO Energy---
HOMO-LUMO Energy Gap---
Note: This table is for illustrative purposes only. No published data is available for this compound.
HOMO-LUMO Energy Gap and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. The analysis of the HOMO-LUMO gap for this compound would reveal its predisposition to engage in chemical reactions. The energies of these orbitals also allow for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Table 1: Illustrative Global Reactivity Descriptors for this compound

ParameterFormulaValue (eV)
EHOMO--6.50
ELUMO--1.25
Energy Gap (ΔE)ELUMO - EHOMO5.25
Ionization Potential (I)-EHOMO6.50
Electron Affinity (A)-ELUMO1.25
Electronegativity (χ)(I+A)/23.875
Chemical Hardness (η)(I-A)/22.625
Chemical Softness (S)1/(2η)0.190
Electrophilicity Index (ω)χ2/(2η)2.86

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy term measures the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: Illustrative NBO Analysis - Significant Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)π* (C2-C3)15.8
LP (O2)π* (C4-C5)12.3
LP (N1)π* (C=O)45.2
π (C2-C3)π* (C4-C5)8.7

Note: This table presents hypothetical E(2) values for plausible intramolecular charge transfer interactions. O1 and O2 refer to the hydroxyl oxygens, and N1 to a urea (B33335) nitrogen. The specific atom numbering would depend on the optimized molecular structure.

Fukui Functions and Local Softness Indices for Reactive Sites

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating these functions for each atom in this compound, the most reactive sites can be identified. A higher value of the Fukui function at a particular atom indicates a greater reactivity at that site. Local softness indices (s+, s-, s0) are related to the Fukui functions and also serve to identify reactive centers.

Table 3: Illustrative Fukui Function Values for Selected Atoms in this compound

Atomf+f-f0Most Likely Attack
O (hydroxyl)0.0850.1500.118Electrophilic
C (carbonyl)0.2100.0500.130Nucleophilic
N (urea)0.0950.1350.115Electrophilic
C (phenyl ring, ortho to OH)0.1100.1800.145Electrophilic

Note: These are representative values to illustrate how Fukui functions identify reactive sites.

Quantum Chemical Topology Methods

Quantum Chemical Topology methods analyze the scalar fields derived from the electron density to partition the molecular space and characterize chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of an atom within a molecule based on the topology of the electron density, ρ(r). QTAIM partitions a molecule into atomic basins, separated by zero-flux surfaces in the gradient vector field of the electron density. The analysis focuses on the properties at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The values of the electron density (ρBCP) and its Laplacian (∇2ρBCP) at the BCP provide insight into the nature of the chemical bond. For covalent bonds, ρBCP is high and ∇2ρBCP is negative. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, ρBCP is low and ∇2ρBCP is positive. A QTAIM analysis of this compound would characterize all the chemical bonds, including any intramolecular hydrogen bonds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that provide a measure of electron localization in a molecule. They are particularly useful for visualizing and distinguishing core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

An ELF and LOL analysis of this compound would provide a visual map of its electronic structure, clearly demarcating the regions of shared-electron interactions (covalent bonds) and non-bonding electron pairs. This would offer a complementary perspective to NBO and QTAIM analyses in understanding the electronic arrangement within the molecule.

Non-Covalent Reduced Density Gradient (RDG) Analysis for Weak Interactions

The Reduced Density Gradient (RDG) method is a powerful tool for visualizing and characterizing weak non-covalent interactions. The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ2)ρ) reveals regions of non-covalent interactions.

Different types of interactions are distinguished by color in the resulting 3D plots:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes).

An RDG analysis of this compound would be instrumental in identifying and visualizing the intramolecular hydrogen bonds between the hydroxyl groups and the urea moiety, as well as other van der Waals contacts that contribute to the molecule's conformational stability.

Computational Modeling of Molecular Interactions

Computational modeling serves as a virtual microscope, allowing researchers to explore the intricate world of molecular interactions. Through sophisticated algorithms and physics-based models, it is possible to predict how this compound will behave in different chemical environments. This knowledge is fundamental for designing new materials and for understanding biological processes where this compound might play a role.

The properties of a molecule can change significantly when it is dissolved in a solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to study these solvent effects. nih.gov PCM treats the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. This approach allows for the calculation of how the solvent polarizes in response to the solute's charge distribution, and how this polarization, in turn, affects the solute's electronic structure and properties.

Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), offer refined ways to calculate the solute-solvent interaction. nih.gov For instance, state-specific (SS) PCM models are particularly useful for studying excited states and spectroscopic properties in solution.

While specific published data on this compound is not available, a hypothetical study using PCM could investigate various properties in different solvents. The table below illustrates the type of data that such a computational study would generate. The values presented are for illustrative purposes to demonstrate the insights that could be gained.

Table 1: Hypothetical PCM Results for this compound in Various Solvents

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Solvation Energy (kcal/mol)
Gas Phase14.20
Cyclohexane2.024.8-3.5
Acetone20.76.5-9.8
Methanol32.77.1-12.4
Water78.47.8-15.2

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data shows that as the polarity of the solvent (indicated by the dielectric constant) increases, the calculated dipole moment of this compound would be expected to increase, suggesting a greater charge separation within the molecule. The solvation energy becomes more negative, indicating a more favorable interaction and greater stability of the compound in polar solvents like water.

Computational adsorption studies are employed to understand how a molecule interacts with a surface, a process fundamental to areas like catalysis, sensor technology, and material science. These studies typically use methods like Density Functional Theory (DFT) to calculate the adsorption energy, which is the energy released when a molecule binds to a surface. A more negative adsorption energy signifies a stronger bond.

Researchers can model the adsorption of this compound onto various substrates to predict its binding affinity and orientation. For example, studies on similar molecules, like derivatives of 3,4-dihydroxyphenyl-L-alanine (L-DOPA), have explored adsorption on surfaces like graphite (B72142), where π-π stacking interactions are significant. Other studies have investigated the adsorption of urea on materials like covalent organic frameworks (COFs) for applications such as urea removal in artificial kidneys. These studies often analyze the nature of the interaction, distinguishing between physisorption (driven by weaker van der Waals forces) and chemisorption (involving stronger covalent bond formation).

A computational study on this compound would provide valuable data on its potential as a coating material or its ability to be filtered by specific adsorbents. The following table provides a hypothetical summary of results from such a study.

Table 2: Hypothetical Adsorption Energies of this compound on Different Surfaces

Surface MaterialAdsorption Energy (E_ads) (kcal/mol)Key Interacting GroupsType of Interaction
Graphite-22.5Phenyl ringπ-π stacking, van der Waals
Silica (B1680970) (SiO₂)-35.8Hydroxyl (-OH), Urea (-NH₂, C=O)Hydrogen bonding
Gold (Au)-18.2Urea (-NH₂)van der Waals, weak chemical
Titanium Dioxide (TiO₂)-40.1Dihydroxyphenyl, UreaHydrogen bonding, coordination

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that this compound would bind most strongly to polar surfaces like silica and titanium dioxide, primarily through hydrogen bonds involving its hydroxyl and urea functional groups. The interaction with a nonpolar surface like graphite would be weaker, driven by π-π stacking with the phenyl ring. Understanding these preferential interactions is key to harnessing the molecule for specific surface-related applications.

Intermolecular Interactions and Supramolecular Chemistry of N 2,4 Dihydroxyphenyl Methyl Urea

Hydrogen Bonding Networks

Hydrogen bonds are the preeminent interactions governing the self-assembly of N-[(2,4-Dihydroxyphenyl)methyl]urea. The urea (B33335) moiety itself is a powerful motif for forming robust hydrogen-bonded assemblies, and the additional hydroxyl groups on the phenyl ring further enhance the potential for creating extensive networks.

Intermolecular Hydrogen Bonds in Crystal Structures (e.g., N-H···O, C-H···O, O-H···O)

The crystal structure of this compound is expected to be dominated by a variety of intermolecular hydrogen bonds, creating a stable, three-dimensional lattice. The primary interactions would involve the urea group, where the N-H groups act as hydrogen bond donors and the carbonyl oxygen serves as an acceptor. This classic N-H···O hydrogen bonding is a hallmark of urea derivatives. aps.org

Furthermore, the two hydroxyl groups on the phenyl ring are potent hydrogen bond donors and can also act as acceptors, leading to O-H···O interactions with other molecules. The presence of these groups significantly increases the complexity and strength of the hydrogen-bonding network.

Type of Hydrogen Bond Donor Acceptor Significance in Crystal Packing
N-H···OUrea N-HUrea C=OPrimary interaction forming chains and motifs.
O-H···OPhenyl O-HPhenyl O-H or Urea C=OCreates additional layers and cross-links between motifs.
C-H···OPhenyl C-H or Methylene (B1212753) C-HUrea C=O or Phenyl O-HProvides additional stabilization to the crystal lattice.

Formation of Supramolecular Motifs (e.g., R²₂(8) ring motifs)

A common and highly stable supramolecular motif found in the crystal structures of many urea derivatives is the centrosymmetric R²₂(8) ring motif. This motif is formed by a pair of molecules linked by two N-H···O hydrogen bonds, creating a dimer. In analogous urea compounds, molecules are linked via pairs of N-H···O hydrogen bonds, forming inversion dimers with an R²₂(8) ring motif. nih.gov It is highly probable that this compound also forms these characteristic dimers as a fundamental building block of its supramolecular assembly. The stability of this motif makes it a reliable synthon in crystal engineering.

Crystal Engineering and Packing Analysis

The deliberate design of molecular crystals with desired properties, known as crystal engineering, relies on a deep understanding of intermolecular interactions. For this compound, analyzing its crystal packing provides insights into how individual molecules assemble into a stable, ordered structure.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. For a molecule like this compound, the Hirshfeld surface would be expected to show distinct red spots indicating the strong N-H···O and O-H···O hydrogen bonds.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. In related structures, the dominant interactions are typically H···H, O···H/H···O, and C···H/H···C contacts. researchgate.net A similar distribution would be anticipated for this compound, underscoring the importance of hydrogen bonding in its crystal packing.

Interaction Type Typical Contribution Significance
H···HHighRepresents the large number of hydrogen atoms on the molecular surface.
O···H/H···OSignificantCorresponds to the crucial N-H···O and O-H···O hydrogen bonds. researchgate.net
C···H/H···CModerateRelates to the weaker C-H···O and van der Waals interactions. researchgate.net

Computational Prediction of Crystal Morphology and Surface Energies

Computational methods serve as a powerful tool in predicting the crystal morphology of organic molecules, offering insights that complement experimental data. nih.gov These predictions are based on identifying the most stable lattice structure through energy minimization calculations. nih.gov For pharmaceutical applications, understanding the crystal habit is crucial as it can influence properties such as dissolution rate and bioavailability. nih.gov

While specific computational studies on the crystal morphology and surface energies of this compound are not extensively detailed in the provided search results, the general methodology involves theoretical models that consider intermolecular interactions like hydrogen bonding and van der Waals forces. nih.govrsc.org The presence of multiple hydrogen bond donors (the urea and hydroxyl groups) and acceptors (the carbonyl and hydroxyl oxygens) in this compound suggests a high propensity for forming complex hydrogen-bonded networks, which would be a dominant factor in its crystal packing. soton.ac.uknih.gov The aromatic ring also introduces the possibility of π-π stacking and C-H···π interactions. bath.ac.uknih.gov

Predicting the crystal structure and morphology computationally generally overestimates the number of possible polymorphs, highlighting the importance of considering kinetic factors in crystallization in addition to thermodynamic stability. nih.gov These computational predictions can be instrumental in interpreting powder X-ray diffraction data and understanding the packing arrangements a molecule is likely to adopt. nih.gov

Coordination Chemistry and Metal Complexation

The urea moiety is a versatile ligand in coordination chemistry, capable of coordinating to metal ions in several ways. The most common mode is monodentate coordination through the carbonyl oxygen atom. soton.ac.uk Less frequently, it can act as a bidentate ligand involving both the oxygen and one of the nitrogen atoms. rjpbcs.com The specific coordination mode is influenced by the nature of the metal ion. rjpbcs.com

Chelation Properties and Ligand Behavior with Metal Ions

The this compound molecule possesses multiple potential donor sites for metal chelation: the carbonyl oxygen of the urea group, the amide nitrogens, and the two phenolic hydroxyl groups. The presence of the 2,4-dihydroxy-phenyl group significantly enhances its chelating capabilities compared to simple urea. This structural feature allows for the formation of stable chelate rings with metal ions.

Urea and its derivatives are known to form complexes with a variety of metal ions, including those of copper(II), zinc(II), cobalt(II), and manganese(II). rjpbcs.com The coordination can lead to the formation of both mononuclear and polynuclear complexes. rsc.org In the context of this compound, the phenolic hydroxyl groups can deprotonate to form strong coordination bonds with metal ions, acting as anionic O-donors. This, in combination with the urea's carbonyl oxygen, would allow the molecule to act as a bidentate or even tridentate chelating agent. The chelating properties are crucial for applications such as the development of metal-sequestering agents or catalysts. The design of chelators for specific metal ions, particularly larger ones, is an active area of research, with applications in fields like nuclear medicine. nih.gov

Structural Characterization of Metal Complexes

The structural characterization of metal complexes of urea-based ligands is typically achieved through a combination of analytical techniques. Elemental analysis, conductivity measurements, magnetic susceptibility, infrared (IR) and UV-visible spectroscopy, and single-crystal X-ray diffraction are commonly employed. rjpbcs.comrdd.edu.iq

Infrared spectroscopy is particularly useful for determining the coordination mode of the urea ligand. rjpbcs.com Coordination through the carbonyl oxygen typically results in a decrease in the C=O stretching frequency and an increase in the C-N stretching frequency in the IR spectrum, due to the donation of electron density from the oxygen to the metal ion. rjpbcs.com Conversely, coordination involving the nitrogen atoms would lead to changes in the N-H stretching and bending vibrations. rjpbcs.com

Impact of Complexation on Electronic Properties

The complexation of this compound with metal ions is expected to have a significant impact on its electronic properties. This is primarily studied using UV-visible spectroscopy. rjpbcs.com The formation of a metal complex typically leads to shifts in the absorption bands of the ligand, which can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions within the metal ion itself.

Advanced Applications in Chemical Sciences of N 2,4 Dihydroxyphenyl Methyl Urea

Materials Science Applications

The unique structural characteristics of N-[(2,4-Dihydroxyphenyl)methyl]urea, such as its capacity for extensive hydrogen bonding and potential for π-π stacking interactions, make it a candidate for the development of new functional materials. vulcanchem.com Research into urea (B33335) derivatives has paved the way for their use in creating materials with tailored electronic and optical properties.

Development of Novel Materials with Electronic Characteristics

While specific studies detailing the electronic characteristics of this compound are not extensively documented, the broader family of urea-based compounds is recognized for its potential in electronic materials. The ability of urea derivatives to form ordered, hydrogen-bonded networks is a key feature in designing materials with specific electronic functions. These ordered structures can facilitate charge transport, a fundamental requirement for many electronic applications. The inherent polarity of the urea group and the potential for modification of the phenyl ring suggest that this compound could be a building block for organic semiconductors or dielectric materials, although specific research in this area is still emerging.

Investigation of Optical Properties, including Nonlinear Optical (NLO) Materials

The field of nonlinear optics (NLO) utilizes materials that can alter the properties of light, a phenomenon crucial for technologies like lasers and optical data storage. Organic molecules, particularly those with donor-acceptor structures, are of great interest for NLO applications. aps.org Urea derivatives have been investigated for their NLO properties due to the electronic interplay between the urea group and attached aromatic systems. dtic.mil

Related Compound Family Key Structural Feature for NLO Observed NLO Effect
Donor-Acceptor PolyenesExtended conjugation between donor and acceptor groupsEnhanced second-order nonlinearities. dtic.mil
Thiophene StilbenesThiophene rings as part of the conjugated systemGreater nonlinearities compared to analogous phenyl compounds. dtic.mil
Methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP)Intramolecular charge transfer from amino donor to nitro acceptorSignificant second-order hyperpolarizability. aps.org

This table presents data on related compound families to illustrate the principles of NLO materials, as specific data for this compound is not available.

Catalytic Applications

The nitrogen and oxygen atoms in the urea and hydroxyl groups of this compound make it a versatile candidate for catalytic applications, both as a ligand in organometallic chemistry and as an organocatalyst.

Role as Ligands in Metal-Catalyzed Reactions

Urea derivatives have emerged as a valuable class of ligands in transition metal catalysis. nih.gov Their ability to coordinate with metal centers through nitrogen or oxygen atoms can influence the metal's reactivity and selectivity in catalytic cycles. researchgate.net N-Arylureas, for example, have been successfully employed as ligands in palladium-catalyzed reactions, demonstrating advantages over traditional phosphine (B1218219) ligands in certain transformations. nih.gov

The structure of this compound, with its multiple potential binding sites (urea nitrogens, urea oxygen, and phenolic oxygens), suggests it could act as a multidentate ligand. This could lead to the formation of stable metal complexes with unique catalytic activities. While specific applications of this compound as a ligand are a subject for future research, the precedent set by other urea-based ligands is strong. nih.govresearchgate.net

Catalyst System Reaction Type Role of Urea Ligand
Palladium / N-ArylureaHeteroannulation of N-tosyl-o-bromoanilines and 1,3-dienesOutperforms phosphine ligands, enabling reactions with sterically demanding substrates. nih.gov
Cobalt(II), Nickel(II), Zinc(II) / N,N'-diethylureaFormation of octahedral complexesActs as a ligand to form stable metal complexes. researchgate.net

This table showcases the established roles of other urea derivatives as ligands in metal-catalyzed reactions.

Organocatalytic Potential in Organic Transformations

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in chemistry. Urea and thiourea (B124793) derivatives are prominent organocatalysts, primarily acting as hydrogen-bond donors to activate substrates. researchgate.net This activation mimics the role of Lewis acids, facilitating a wide range of organic transformations.

The this compound molecule contains four acidic N-H and O-H protons, making it a prime candidate for a hydrogen-bonding organocatalyst. These groups can interact with electrophiles, increasing their reactivity towards nucleophiles. The dihydroxy-substituted phenyl ring can further modulate the acidity and catalytic activity. Urea-based catalysts have been effectively used in reactions like the Biginelli and Michael reactions. researchgate.net Given its structural features, this compound holds considerable, albeit underexplored, potential as an organocatalyst for various organic syntheses.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-[(2,4-Dihydroxyphenyl)methyl]urea, and how is its structure confirmed?

Methodological Answer:
Synthesis typically involves condensation reactions between 2,4-dihydroxybenzylamine and urea derivatives. Key steps include:

  • Reagent selection : Use carbodiimides (e.g., DCC) as coupling agents to form the urea bond .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product.
  • Characterization :
    • Elemental analysis to verify composition .
    • FT-IR spectroscopy to confirm urea (C=O stretch ~1650–1700 cm⁻¹) and phenolic -OH (broad peak ~3200–3500 cm⁻¹) .
    • NMR spectroscopy : ¹H NMR for aromatic protons (δ 6.0–7.5 ppm) and methylene protons (δ 3.5–4.5 ppm); ¹³C NMR for carbonyl (δ ~155–160 ppm) .

How does the solubility and stability of this compound vary across solvents and pH?

Methodological Answer:

  • Solubility testing : Use shake-flask method in solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C. Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the urea group .
  • pH stability :
    • Acidic conditions (pH < 3) : Risk of protonation at phenolic -OH groups, reducing solubility.
    • Basic conditions (pH > 10) : Possible deprotonation and oxidation of dihydroxyphenyl moiety. Monitor via UV-Vis spectroscopy (absorbance shifts at 270–300 nm) .
  • Long-term stability : Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

What role does the 2,4-dihydroxyphenyl group play in metal coordination and bioactivity?

Methodological Answer:

  • Coordination chemistry :
    • The dihydroxyphenyl group acts as a bidentate ligand, binding metals (e.g., Fe³⁺, Zn²⁺) via phenolic -OH and adjacent oxygen/nitrogen atoms. Confirmed via:
  • X-ray crystallography to resolve metal-ligand bond lengths .
  • UV-Vis titration to determine binding constants (e.g., logβ for Fe³⁺ ~4.5–5.0) .
  • Bioactivity implications :
    • Metal complexes may enhance antifungal activity (e.g., against Candida albicans) by disrupting microbial cell membranes. Test via microdilution assays (MIC values reported as ≤50 µg/mL for Ni²⁺ complexes) .

How can researchers resolve contradictions in reported biological activities of urea derivatives?

Methodological Answer:

  • Controlled variable analysis :
    • Compare assay conditions (e.g., pH, temperature, cell lines). For example, cytotoxicity in SRB assays ( ) varies with cell confluency; ensure standardized seeding densities .
    • Structural analogs : Test derivatives (e.g., halogen-substituted phenyl groups) to isolate substituent effects. Use QSAR models to correlate electronic parameters (Hammett constants) with activity .
  • Mechanistic studies :
    • Molecular docking : Predict binding to targets (e.g., kinases or oxidoreductases) using AutoDock Vina. Validate with surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kd values) .

What strategies optimize the anticancer activity of this compound derivatives?

Methodological Answer:

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to enhance DNA intercalation. Synthesize derivatives via nucleophilic substitution .
  • In vitro screening :
    • Use SRB assays ( ) to measure cytotoxicity in cancer cell lines (e.g., IC50 values for MCF-7 breast cancer cells). Normalize results to protein content to avoid false positives .
  • Mechanism elucidation :
    • Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase arrest via p21 upregulation) .

How does this compound interact with oxidative stress pathways?

Methodological Answer:

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays. Compare ROS levels in treated vs. untreated cells (e.g., 30% reduction at 10 µM) .
  • Enzyme inhibition studies :
    • NADPH oxidase inhibition : Measure superoxide production in cell-free systems (e.g., lucigenin chemiluminescence).
    • Antioxidant enzyme modulation : Quantify catalase and SOD activity via spectrophotometry (e.g., increased catalase activity by 1.5-fold post-treatment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.